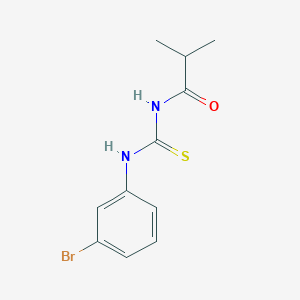
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylate family of compounds and is commonly referred to as CADA.
作用机制
CADA works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for regulating gene expression, and its inhibition can lead to changes in the expression of genes involved in cell growth and differentiation. This mechanism of action is thought to be responsible for CADA's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
CADA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, CADA has been shown to reduce inflammation in animal models of inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using CADA in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, CADA's low solubility in water can make it difficult to use in some experiments.
未来方向
There are several potential future directions for research on CADA. One area of interest is in the development of CADA analogs with improved solubility and potency. Another area of interest is in the use of CADA in combination with other therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of CADA and its potential therapeutic applications.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate is a promising compound with potential therapeutic applications. Its specificity for HDAC inhibition and anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research.
合成方法
The synthesis of CADA involves the reaction of 2-chloroaniline with ethyl acrylate in the presence of a base. The resulting product is then reacted with 3,4-dichlorobenzaldehyde in the presence of a catalyst to produce CADA. The overall yield of this process is approximately 40%.
科学研究应用
CADA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CADA has been studied for its potential use in the treatment of diseases such as cancer, HIV, and inflammatory disorders.
属性
产品名称 |
2-(2-Chloroanilino)-2-oxoethyl 3-(3,4-dichlorophenyl)acrylate |
|---|---|
分子式 |
C17H12Cl3NO3 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
[2-(2-chloroanilino)-2-oxoethyl] (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H12Cl3NO3/c18-12-7-5-11(9-14(12)20)6-8-17(23)24-10-16(22)21-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,21,22)/b8-6+ |
InChI 键 |
GEPVOSGRENMHLK-SOFGYWHQSA-N |
手性 SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)

![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)